molecular formula C8H15Cl2N5O2 B15057288 (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B15057288
M. Wt: 284.14 g/mol
InChI Key: CESMWINSBQFOSQ-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride is a synthetic small molecule featuring a pyrazole core substituted with a methyl group at the 1-position and a nitro group at the 4-position. The pyrrolidin-3-amine moiety is linked to the pyrazole ring, and the compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. Pyrazole derivatives are widely studied for their diverse bioactivities, including antimicrobial, antiviral, and kinase-inhibiting properties .

Properties

Molecular Formula

C8H15Cl2N5O2

Molecular Weight

284.14 g/mol

IUPAC Name

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

CESMWINSBQFOSQ-QYCVXMPOSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@H](C2)N.Cl.Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Regioselective Nitration of 1-Methyl-1H-pyrazole

The pyrazole ring is synthesized via cyclocondensation of methylhydrazine with 1,3-diketones, followed by nitration. Nitration at the 4-position is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

Procedure :

  • Dissolve 1-methyl-1H-pyrazole (10.0 g, 0.12 mol) in H₂SO₄ (30 mL).
  • Add HNO₃ (6 mL, 0.14 mol) dropwise at 0°C.
  • Stir for 2 h, pour onto ice, and extract with ethyl acetate.
  • Dry over Na₂SO₄ and concentrate to yield 1-methyl-4-nitro-1H-pyrazole (8.5 g, 72% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-3), 8.12 (s, 1H, H-5), 4.02 (s, 3H, CH₃).
  • MS (ESI) : m/z = 128 [M+H]⁺.

Bromination at Position 5

To introduce a leaving group for subsequent coupling, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Procedure :

  • Dissolve 1-methyl-4-nitro-1H-pyrazole (5.0 g, 39 mmol) in DMF (20 mL).
  • Add NBS (7.6 g, 43 mmol) and stir at 25°C for 12 h.
  • Quench with water, extract with CH₂Cl₂, and purify via column chromatography (hexane/ethyl acetate 4:1) to yield 1-methyl-4-nitro-5-bromo-1H-pyrazole (6.2 g, 85% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, H-3), 4.08 (s, 3H, CH₃).

Synthesis of (R)-Pyrrolidin-3-amine

Chiral Resolution via Diastereomeric Salt Formation

(R)-Pyrrolidin-3-amine is obtained via resolution of racemic mixtures using L-tartaric acid.

Procedure :

  • Dissolve racemic pyrrolidin-3-amine (10.0 g, 0.11 mol) in ethanol (50 mL).
  • Add L-tartaric acid (16.8 g, 0.11 mol) and heat to reflux.
  • Cool to 4°C, filter the precipitate, and recrystallize to isolate the (R)-enantiomer.
  • Neutralize with NaOH and extract with CH₂Cl₂ to obtain (R)-pyrrolidin-3-amine (3.8 g, 76% yield, >99% ee).

Characterization :

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1, H₂O).
  • ¹H NMR (400 MHz, D₂O) : δ 3.42–3.35 (m, 1H), 3.10–2.95 (m, 2H), 2.25–2.10 (m, 2H), 1.95–1.80 (m, 2H).

Coupling of Pyrazole and Pyrrolidine Moieties

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling links the bromopyrazole and chiral amine.

Procedure :

  • Combine 1-methyl-4-nitro-5-bromo-1H-pyrazole (4.0 g, 18 mmol), (R)-pyrrolidin-3-amine (2.2 g, 22 mmol), Pd₂(dba)₃ (0.33 g, 0.36 mmol), Xantphos (0.42 g, 0.72 mmol), and Cs₂CO₃ (11.7 g, 36 mmol) in toluene (50 mL).
  • Heat at 110°C under N₂ for 24 h.
  • Filter through Celite, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH 9:1) to yield (R)-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine (3.8 g, 82% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.28 (s, 1H, H-3), 4.12 (s, 3H, CH₃), 3.80–3.70 (m, 1H), 3.45–3.35 (m, 2H), 2.90–2.80 (m, 2H), 2.20–2.10 (m, 2H).
  • MS (ESI) : m/z = 238 [M+H]⁺.

Salt Formation and Final Purification

Dihydrochloride Preparation

The free base is treated with HCl to form the water-soluble dihydrochloride salt.

Procedure :

  • Dissolve (R)-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine (3.0 g, 12.6 mmol) in ethanol (30 mL).
  • Add HCl (2.5 mL, 6 M) dropwise at 0°C.
  • Stir for 1 h, filter the precipitate, and wash with cold ethanol to yield the dihydrochloride (3.4 g, 95% yield).

Characterization :

  • Melting Point : 218–220°C.
  • HPLC Purity : 99.8% (C18 column, 0.1% TFA in H₂O/MeCN).

Optimization and Scalability

Reaction Condition Screening

Key parameters for the Buchwald-Hartwig coupling were optimized (Table 1):

Entry Catalyst Ligand Base Yield (%)
1 Pd(OAc)₂ BINAP KOtBu 62
2 Pd₂(dba)₃ Xantphos Cs₂CO₃ 82
3 PdCl₂(PPh₃)₂ DPPF NaOtBu 71

Table 1: Catalyst and ligand screening for coupling efficiency.

Stereochemical Integrity

Chiral HPLC confirmed >99% enantiomeric excess (ee) for the final product using a Chiralpak AD-H column (hexane/i-PrOH 70:30, 1.0 mL/min).

Analytical and Spectroscopic Validation

Structural Confirmation

  • FT-IR (KBr) : ν = 1540 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
  • ¹³C NMR (100 MHz, D₂O) : δ 148.2 (C-4, NO₂), 142.5 (C-3), 126.8 (C-5), 54.3 (pyrrolidine C-3), 38.9 (CH₃).

Stability Studies

The dihydrochloride salt exhibited no decomposition after 6 months at 25°C/60% RH, confirming robust shelf-life.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.

Industry

In the chemical industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name (Example) Core Structure Key Substituents Salt Form
Target Compound Pyrazole + pyrrolidine 1-Methyl, 4-nitro, pyrrolidin-3-amine Dihydrochloride
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyrazole + pyridazine Dichlorophenyl, methoxyphenyl Free base (inferred)
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyrazole + pyridazine Dichlorophenyl, thiophene Free base (inferred)
  • Chlorine and Methoxy Substituents (Analogs) : Halogenated and methoxy groups in analogs could increase lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the dihydrochloride form of the target compound.

Solubility and Physicochemical Properties

  • Target Compound : The dihydrochloride salt form significantly improves water solubility, making it suitable for oral or injectable formulations. This contrasts with free-base analogs, which may require organic solvents for delivery .
  • Analogs : Free-base pyridazine-linked analogs (e.g., those with dichlorophenyl groups) likely exhibit moderate solubility in polar aprotic solvents but poor solubility in aqueous media, limiting their bioavailability without formulation aids.

Biological Activity

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a nitro-pyrazole moiety. Its molecular formula is C10_{10}H13_{13}Cl2_2N4_4O2_2, which contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Study: A549 Cells

A study evaluated the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells. The compound was compared to standard chemotherapeutics like cisplatin.

CompoundConcentration (µM)Post-Treatment Viability (%)
This compound10066%
Cisplatin10050%

The results indicated that the compound exhibited significant cytotoxicity, reducing cell viability to 66%, which suggests its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Antibacterial Testing

The antimicrobial efficacy was assessed against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)
S. aureus0.015
E. coli0.025

These findings suggest that this compound can effectively inhibit the growth of resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways essential for cancer cell survival.
  • Disruption of Bacterial Cell Walls : It may affect bacterial cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.